1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide
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Overview
Description
1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide is a complex organic compound with a unique structure that includes both anthracene and carboxamide functional groups
Preparation Methods
The synthesis of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the anthracene core: This can be achieved through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the hydroxy group: This step involves the hydroxylation of the anthracene core, which can be done using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the carboxamide group: This involves the reaction of the hydroxylated anthracene with an amine, such as 2-methylaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs.
Chemical Reactions Analysis
1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature.
Scientific Research Applications
1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide can be compared with other similar compounds such as:
1-hydroxy-2-naphthoic acid: Both compounds have hydroxy and carbonyl groups, but 1-hydroxy-2-naphthoic acid lacks the anthracene core.
2-hydroxy-1-(4-methoxyphenyl)-2-methyl-1-propanone: This compound has a similar hydroxy and carbonyl functional group arrangement but differs in its overall structure and applications.
The uniqueness of this compound lies in its anthracene core, which provides stability and a distinct chromophore, making it valuable in various applications.
Properties
IUPAC Name |
1-hydroxy-N-(2-methylphenyl)-9,10-dioxoanthracene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-12-6-2-5-9-17(12)23-22(27)16-11-10-15-18(21(16)26)20(25)14-8-4-3-7-13(14)19(15)24/h2-11,26H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEFJVLOAAFXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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